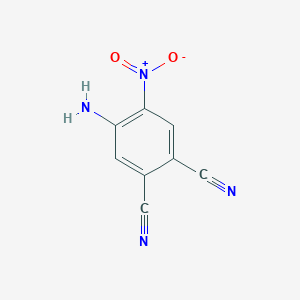

4-Amino-5-nitrobenzene-1,2-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-nitrobenzene-1,2-dicarbonitrile, also known as 4-amino-5-nitrophenyl-1,2-dicarbonitrile or ANPDC, is an organic compound commonly used in synthetic chemistry and scientific research. It is a colorless solid with a melting point of 165-167 °C. ANPDC is a versatile compound that is used in a variety of applications, such as the synthesis of polymers and other materials, and in the development of pharmaceuticals and other drugs.

Aplicaciones Científicas De Investigación

Substance Identification and Composition

The compound “4-Amino-5-nitrobenzene-1,2-dicarbonitrile” is an organic substance with the molecular formula C8H3N3O2 . It is also known by its IUPAC name, 5-nitrobenzene-1,2-dicarbonitrile .

Use in Ionic Liquids

This compound has been used in the synthesis of ionic liquids. Specifically, it has been used as a precursor in the creation of triazolium ionic liquids . These ionic liquids have various applications, including as mediums for chemical transformations and for electrochemical and biological applications .

Use in Organic Synthesis

The compound has been used in organic synthesis, particularly in reactions involving the formation of triazolium ions . These ions are stabilized via conjugation with nitrogen lone pairs and through the inductive effect of electron-donating functional groups .

Use in Baylis–Hillman Reaction

Triazolium ionic liquids, which can be synthesized using this compound, have been used as a medium for the Baylis–Hillman reaction . This reaction is a carbon-carbon bond forming reaction that results in the formation of α,β-unsaturated esters, ketones, and nitriles .

Use in Centrolobine Synthesis

Triazolium ionic liquids have also been used in the synthesis of centrolobine . Centrolobine is a natural product with potential anti-inflammatory and analgesic properties .

Mecanismo De Acción

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with biological targets.

Propiedades

IUPAC Name |

4-amino-5-nitrobenzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXCLAXNPIBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-nitrobenzene-1,2-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.